2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid

Description

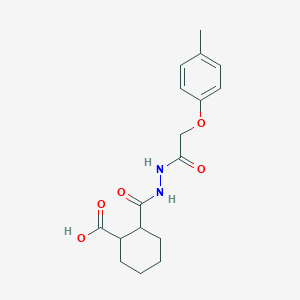

Chemical Structure and Properties The compound 2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid (CAS: 446844-44-6) features a cyclohexane-1-carboxylic acid backbone substituted with a hydrazinecarbonyl group and a p-tolyloxy acetyl moiety. Its molecular formula is C₁₉H₂₂N₂O₆, with a molar mass of 374.39 g/mol .

For example, hydrazinecarbonyl derivatives are often prepared by reacting ketones with thiosemicarbazide in ethanol under acidic conditions, as seen in the synthesis of 2-[4-(ethyl/phenyl)cyclohexylidene]hydrazine-1-carbothioamide derivatives . Rh(III)-catalyzed cyclization methods involving arylhydrazines and diazo compounds (e.g., ) may also offer insights into advanced synthetic routes for structurally related hydrazine-carbonyl compounds.

Potential Applications Aryloxyacetic acid derivatives, such as the title compound, are historically associated with herbicidal and pesticidal activities .

Properties

IUPAC Name |

2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-11-6-8-12(9-7-11)24-10-15(20)18-19-16(21)13-4-2-3-5-14(13)17(22)23/h6-9,13-14H,2-5,10H2,1H3,(H,18,20)(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPYQTAYOSIIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the p-tolyloxyacetyl hydrazine intermediate. This intermediate is then reacted with cyclohexane-1-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine and carboxylic acid functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies indicate that derivatives of hydrazine, including the compound , exhibit significant anti-cancer properties. The mechanism primarily involves the inhibition of angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis.

- Mechanism of Action : The compound inhibits the production of Vascular Endothelial Growth Factor (VEGF), a key regulator in angiogenesis. By down-regulating VEGF, the compound can potentially starve tumors of necessary nutrients and oxygen, leading to reduced growth and increased apoptosis in cancer cells .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the hydrazine moiety : This is often achieved through the reaction of hydrazine derivatives with acetylated phenolic compounds.

- Cyclohexanecarboxylic acid modification : The cyclohexane component is modified to enhance solubility and bioavailability.

Research has focused on optimizing these synthetic routes to improve yield and reduce costs associated with production .

Case Study 1: In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, experiments conducted on A549 lung cancer cells showed that treatment with the compound resulted in significant reductions in cell viability compared to untreated controls. The IC50 values were determined to be within a therapeutic range, suggesting potential for clinical application .

Case Study 2: Animal Models

Animal studies have further validated the anti-cancer efficacy of this compound. In experiments involving EAC (Ehrlich Ascites Carcinoma) bearing mice, administration of the compound led to a marked decrease in tumor volume and increased survival rates compared to control groups treated with saline solutions. Dosage optimization revealed that lower doses could still elicit significant therapeutic effects, highlighting its potential for use in clinical settings .

Mechanism of Action

The mechanism by which 2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and functional properties:

2-{[2-(3,4,5-Trimethoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic Acid (CAS: 492441-21-1)

- Structure : Features a 3,4,5-trimethoxybenzoyl group instead of p-tolyloxy.

- Molecular Formula : C₂₀H₂₄N₂O₈ (molar mass: 420.42 g/mol ) .

- Methoxy groups may improve binding to aromatic receptors (e.g., enzymes or DNA) due to stronger electron-donating effects.

6-([2-(2-Thienylcarbonyl)hydrazino]carbonyl)-3-cyclohexene-1-carboxylic Acid (CAS: 478046-15-0)

- Structure : Substitutes p-tolyloxy with a thienyl (sulfur-containing heterocycle) group.

- Molecular Formula : C₁₃H₁₄N₂O₄S (molar mass: 294.33 g/mol ) .

- Key Differences :

- The thienyl group introduces sulfur, which may alter redox properties and enhance metal-chelating capacity.

- The unsaturated cyclohexene ring could reduce conformational flexibility compared to the saturated cyclohexane in the target compound.

trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic Acid (CAS: 1134611-70-3)

- Structure : Replaces the hydrazinecarbonyl group with a methylthiobenzoyl moiety.

- Molecular Formula : C₁₅H₁₈O₃S (molar mass: 278.37 g/mol ) .

- Absence of the hydrazine linker may reduce susceptibility to hydrolysis.

2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid (CAS: 6341-17-9)

- Structure : Incorporates a brominated fluorenyl carbamoyl group.

- Molecular Formula: C₂₁H₁₈BrNO₄ (molar mass: 452.28 g/mol) .

- Key Differences: The bulky fluorenyl group may sterically hinder interactions with biological targets.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Flexibility : Hydrazine-carbonyl compounds are accessible via condensation or transition metal-catalyzed routes (e.g., Rh(III)-catalyzed cyclization ). The choice of substituents (e.g., p-tolyloxy vs. trimethoxybenzoyl) can be tailored to modulate solubility and bioactivity.

- Structure-Activity Relationships (SAR) :

Biological Activity

2-(2-(2-(p-Tolyloxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane core substituted with a carboxylic acid group, a hydrazine moiety, and a p-tolyloxyacetyl group. The structural formula can be represented as follows:

Key Structural Components

- Cyclohexane Ring : Provides a stable framework.

- Hydrazine Group : Known for its reactivity and biological significance.

- p-Tolyloxyacetyl Moiety : Enhances lipophilicity and potential interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing hydrazine and aromatic groups have shown efficacy against various cancer cell lines, including those resistant to standard therapies.

Case Study: Antitumor Efficacy

A study involving structurally related hydrazone derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications in the hydrazine component can enhance activity. The presence of electron-donating groups like methyl on the phenyl ring was crucial for increasing cytotoxicity .

Anti-inflammatory Properties

Compounds with hydrazine functionalities are often investigated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings

In vitro studies have shown that similar compounds can reduce nitric oxide production and inhibit TNF-α release in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of hydrazine derivatives have been extensively studied. Compounds similar to this compound have exhibited activity against various bacterial strains.

Example of Antimicrobial Efficacy

In one study, pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of substituent variations in enhancing bioactivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

- Substituent Positioning : The position of substituents on the aromatic rings significantly affects potency.

- Hydrophilicity vs. Lipophilicity : Balancing these properties is essential for bioavailability.

- Functional Group Variation : Modifying functional groups can lead to enhanced or diminished biological activities.

Table: Summary of SAR Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.